physicochemical properties of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one
physicochemical properties of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one
An In-Depth Technical Guide to the Physicochemical Properties of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one
Introduction: The Significance of Privileged Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the morpholine and piperazine heterocycles are designated as "privileged structures."[1] This distinction arises from their frequent appearance in a multitude of biologically active compounds, demonstrating an inherent capacity to bind to a diverse range of biological targets.[1][2] The compound 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one incorporates both of these critical scaffolds, making a thorough understanding of its physicochemical properties essential for any drug development campaign. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its viability as a therapeutic candidate.
This guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed examination of the core physicochemical attributes of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one. It moves beyond a simple recitation of data, providing field-proven experimental protocols and the scientific rationale behind them. The aim is to equip scientists with the foundational knowledge required to effectively utilize this molecule in research and development endeavors.
Section 1: Core Molecular Attributes
A precise understanding of a compound's identity and structure is the bedrock of all subsequent analysis. The fundamental attributes of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-morpholin-4-yl-3-piperazin-1-ylpropan-1-one | [3] |
| CAS Number | 886363-67-3 | [3] |
| Molecular Formula | C₁₁H₂₁N₃O₂ | [3] |
| Molecular Weight | 227.30 g/mol | [3] |
| Canonical SMILES | C1CN(CCN1)CCC(=O)N2CCOCC2 | [3] |
Figure 1: 2D Chemical Structure
Caption: 2D structure of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one.
Section 2: Computed Physicochemical Properties and Their Implications
Computational models provide invaluable, high-throughput assessments of a molecule's properties, guiding initial experimental design and prioritization. The following table summarizes key computed properties for 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one.[3]
| Property | Value | Implication in Drug Development |
| XLogP3-AA | -1.3 | Indicates high hydrophilicity (water-solubility).[3] A negative LogP suggests the compound will preferentially partition into aqueous phases over lipid phases, which can enhance solubility but may limit passive diffusion across biological membranes like the blood-brain barrier.[4] |
| Topological Polar Surface Area (TPSA) | 44.8 Ų | Represents the surface area of polar atoms. A TPSA below 90 Ų is often associated with good cell permeability. This value suggests a favorable balance for membrane transit.[3] |
| Hydrogen Bond Donor Count | 1 | The secondary amine in the piperazine ring acts as a hydrogen bond donor. This contributes to water solubility and target binding interactions.[3] |
| Hydrogen Bond Acceptor Count | 4 | The two oxygen atoms and the two tertiary nitrogen atoms can accept hydrogen bonds.[3] A high acceptor count enhances aqueous solubility and provides multiple points for interaction with biological targets. |
| Rotatable Bond Count | 3 | This indicates a degree of conformational flexibility, which can be advantageous for fitting into a binding pocket but may also carry an entropic penalty upon binding.[3] |
Section 3: Experimental Determination of Key Physicochemical Properties
While computational predictions are useful, experimentally determined data is the gold standard for regulatory submission and accurate modeling of a compound's behavior. The following sections detail robust, self-validating protocols for determining the most critical physicochemical parameters.
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
Expertise & Experience: The octanol-water partition coefficient (LogP) is a cornerstone of drug discovery, as it quantifies a compound's lipophilicity.[5] This property profoundly influences solubility, membrane permeability, plasma protein binding, and metabolic clearance. The Shake-Flask method, described here, is the universally recognized gold standard because it measures the partitioning of the compound under true equilibrium conditions, providing a highly reliable value.[6]
Experimental Protocol: Shake-Flask Method
-
Preparation of Phases: Prepare a saturated solution of 1-octanol in water and a saturated solution of water in 1-octanol. This pre-saturation is critical to prevent volume changes during the experiment.
-
Standard Curve Generation: Prepare a series of known concentrations of the compound in a suitable solvent (e.g., methanol) and generate a standard curve using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]
-
Partitioning: Accurately weigh a small amount of 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one and dissolve it in the water-saturated octanol phase. Add an equal volume of the octanol-saturated water phase.
-
Equilibration: Vigorously shake the mixture in a separatory funnel for 30 minutes. Subsequently, allow the phases to separate completely by letting them stand for at least 24 hours at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: Carefully separate the two phases. Centrifuge each phase to remove any micro-emulsions. Dilute an aliquot of each phase and determine the concentration of the compound using the previously established HPLC-UV method.
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )[4]
-
Trustworthiness Validation: To ensure true equilibrium has been reached, perform the experiment in triplicate and consider analyzing samples at multiple time points (e.g., 24 and 48 hours). The LogP values should be consistent.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a critical determinant of a drug's bioavailability.[8] Poor solubility can lead to low absorption from the gastrointestinal tract and challenges in formulating intravenous dosage forms. The thermodynamic solubility assay described here measures the equilibrium concentration of a compound in a specific buffer, providing the most accurate and relevant value for biopharmaceutical assessment.[9]
Experimental Protocol: Equilibrium Shake-Flask Method
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH, such as 7.4. Filter the buffer through a 0.22 µm filter.
-
Sample Preparation: Add an excess amount of solid 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one to a series of vials containing the pH 7.4 PBS. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C to mimic physiological conditions) for a defined period.
-
Trustworthiness Validation: To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). The measured solubility should plateau.
-
Sample Processing: At each time point, withdraw an aliquot and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantification: Analyze the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve to determine the concentration.
-
Data Reporting: Report the solubility in units such as mg/mL or µM. It is also critical to confirm that the solid material remaining at the end of the experiment is chemically and structurally identical to the starting material (e.g., via XRPD) to rule out any polymorphic transformations or degradation.[10]
Acidity Constant (pKa)
Expertise & Experience: The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[11] For 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one, the basic nitrogen atoms of the piperazine and morpholine rings are the key ionizable centers. The pKa dictates the compound's charge state in different physiological compartments (e.g., stomach vs. intestine), which in turn governs its solubility, absorption, and interaction with targets. Potentiometric titration is a highly accurate and direct method for pKa determination.[12]
Experimental Protocol: Potentiometric Titration
-
Instrument Calibration: Calibrate a pH meter and electrode using at least three standard pH buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to maintain constant activity coefficients.
-
Titration: While stirring the solution at a constant temperature, perform a titration by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more precise determination, calculate the first derivative of the titration curve (ΔpH/ΔV); the peak of this derivative curve indicates the equivalence point. The pKa is the pH at half of this volume.
-
Trustworthiness Validation: The procedure should be performed in triplicate. Specialized software can be used to fit the titration curve and derive the pKa values, which is particularly useful for molecules with multiple, closely spaced pKa values.
Section 4: Integrated Physicochemical Profile and Development Workflow
The , when considered together, paint a picture of a highly polar, water-soluble molecule. The computed XLogP of -1.3 suggests that it will be well-solvated in aqueous environments.[3] This is further supported by the presence of five hydrogen bond acceptors and one donor. The basic nitrogen centers, particularly the secondary amine of the piperazine ring, will be protonated at physiological pH, further enhancing aqueous solubility.
This profile has significant implications for drug development. While the high solubility is advantageous for formulation, the compound's hydrophilicity may present a challenge for passive diffusion across lipid membranes. Its suitability for oral administration would depend on the balance between its high solubility and its potential reliance on active transport mechanisms for absorption.
The logical workflow for characterizing a novel compound like this one follows a multi-stage process, beginning with computational assessment and culminating in rigorous experimental validation.
Caption: Workflow for Physicochemical Characterization of a Drug Candidate.
Conclusion
1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one is a molecule defined by its hydrophilic character, a direct consequence of its dual heterocyclic nature and the presence of multiple hydrogen bond donors and acceptors. Its computed properties, including a negative LogP and a moderate TPSA, suggest excellent aqueous solubility but potentially limited passive membrane permeability. A robust experimental framework, grounded in gold-standard methodologies like the shake-flask method for LogP and solubility, and potentiometric titration for pKa, is essential to validate these predictions and build a reliable ADMET profile. This comprehensive physicochemical understanding is not merely an academic exercise; it is a critical prerequisite for advancing this, or any, compound through the rigorous and costly pipeline of drug discovery and development.
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